molecular formula C14H19N3O5 B2762038 2-(Isobutylamino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid CAS No. 1026093-11-7

2-(Isobutylamino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid

Cat. No.: B2762038
CAS No.: 1026093-11-7
M. Wt: 309.322
InChI Key: BDFATPKDJNCZEI-UHFFFAOYSA-N
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Description

2-(Isobutylamino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid is a complex organic compound with a unique structure that combines an isobutylamino group, a nitrophenyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isobutylamino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is to start with the nitration of aniline to form 3-nitroaniline. This intermediate is then subjected to a series of reactions, including acylation and amination, to introduce the isobutylamino and oxobutanoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Isobutylamino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The isobutylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives.

Scientific Research Applications

2-(Isobutylamino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isobutylamino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The isobutylamino group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isobutylamino)-4-((2-nitrophenyl)amino)-4-oxobutanoic acid
  • 2-(Isobutylamino)-4-((4-nitrophenyl)amino)-4-oxobutanoic acid
  • 2-(Isobutylamino)-4-((3-nitrophenyl)amino)-4-oxopentanoic acid

Uniqueness

2-(Isobutylamino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and interactions with other molecules. This compound’s structure allows for diverse chemical modifications, making it a versatile tool in research and industrial applications.

Properties

IUPAC Name

2-(2-methylpropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-9(2)8-15-12(14(19)20)7-13(18)16-10-4-3-5-11(6-10)17(21)22/h3-6,9,12,15H,7-8H2,1-2H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFATPKDJNCZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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